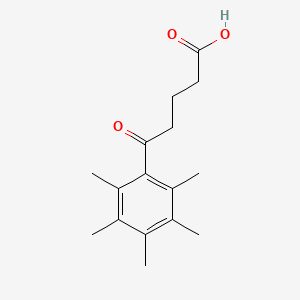
5-(2,3,4,5,6-五甲基苯基)-5-氧代戊酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid: is an organic compound characterized by the presence of a pentamethylphenyl group attached to a valeric acid backbone
科学研究应用
5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,4,5,6-pentamethylbenzene.
Oxidation: The pentamethylbenzene is subjected to oxidation to introduce a carboxyl group, forming 2,3,4,5,6-pentamethylbenzoic acid.
Chain Extension: The carboxyl group is then extended using appropriate reagents to form the valeric acid backbone, resulting in the formation of 5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and chain extension processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid: undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Further oxidation can yield carboxylic acids or ketones.
Reduction: Reduction typically produces alcohols.
Substitution: Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
作用机制
The mechanism of action of 5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and other interactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
相似化合物的比较
5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid: can be compared with similar compounds such as:
2,3,4,5,6-Pentamethylbenzoic acid: Shares the pentamethylphenyl group but lacks the valeric acid backbone.
5-(2,3,4,5,6-Pentamethylphenyl)pentanoic acid: Similar structure but without the oxo group.
The uniqueness of 5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid lies in its combination of the pentamethylphenyl group and the oxovaleric acid backbone, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
5-oxo-5-(2,3,4,5,6-pentamethylphenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-9-10(2)12(4)16(13(5)11(9)3)14(17)7-6-8-15(18)19/h6-8H2,1-5H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTWOJFKZVADSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)CCCC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384403 |
Source


|
| Record name | 5-Oxo-5-(pentamethylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655224-28-5 |
Source


|
| Record name | 5-Oxo-5-(pentamethylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)
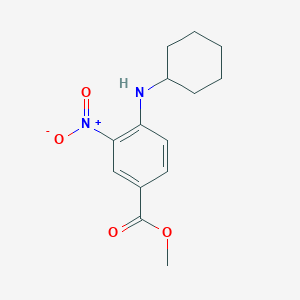
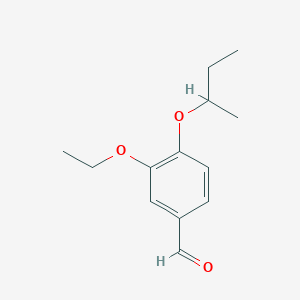

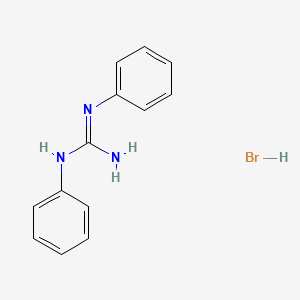
![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)
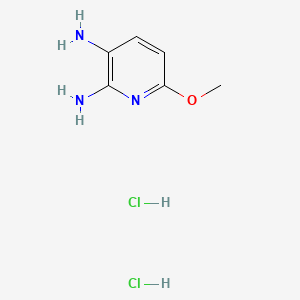

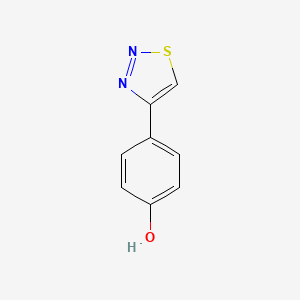

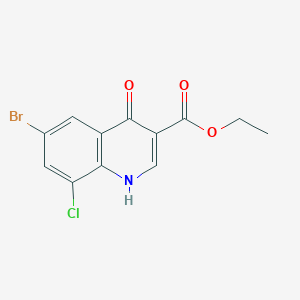
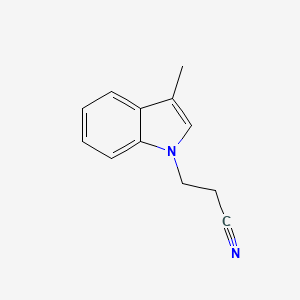
![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)

